(5-Ethyl-2-hydroxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenolic structure. This compound features an ethyl group at the 5-position of the phenolic ring and a hydroxyl group at the 2-position, which contributes to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, particularly in organic synthesis and medicinal chemistry.
Research indicates that boronic acids exhibit various biological activities, including:
Several methods exist for synthesizing (5-Ethyl-2-hydroxyphenyl)boronic acid:
(5-Ethyl-2-hydroxyphenyl)boronic acid has several applications:
Interaction studies involving (5-Ethyl-2-hydroxyphenyl)boronic acid focus on its binding affinity with various biological targets:
Several compounds share structural similarities with (5-Ethyl-2-hydroxyphenyl)boronic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydroxyphenylboronic Acid | Hydroxyl group at position 2 | Simpler structure; widely used in Suzuki reactions |
| 3-Hydroxyphenylboronic Acid | Hydroxyl group at position 3 | Different reactivity patterns due to hydroxyl position |
| 4-Hydroxyphenylboronic Acid | Hydroxyl group at position 4 | Less steric hindrance; used in various coupling reactions |
| 5-Fluoro-2-hydroxyphenylboronic Acid | Fluorine substituent at position 5 | Enhanced electrophilicity; potential for unique reactivity |
| 5-Methyl-2-hydroxyphenylboronic Acid | Methyl substituent at position 5 | Altered sterics; affects binding interactions |
(5-Ethyl-2-hydroxyphenyl)boronic acid stands out due to its ethyl substituent, which can influence both its solubility and reactivity compared to other similar compounds. This unique substitution pattern may enhance its biological activity and applicability in medicinal chemistry.
Hydroxyphenylboronic acids gained prominence in the mid-20th century following the development of the Suzuki-Miyaura coupling reaction, which enabled efficient carbon-carbon bond formation using boronic acid derivatives. Early applications focused on their utility in synthesizing biaryl structures, but their scope expanded with the discovery of benzoxaboroles—heterocyclic boron-containing compounds that exhibit enhanced stability and solubility compared to traditional boronic acids. The hydroxyl group in hydroxyphenylboronic acids plays a dual role: it participates in hydrogen bonding interactions and modulates the electronic environment of the boron atom, thereby influencing reactivity.
A pivotal advancement was the development of protecting-group strategies to stabilize boronic acids during synthesis. For example, the use of tert-butyldimethylsilyl (TBS) or benzyl groups to protect hydroxyl moieties enabled the efficient preparation of 2-, 3-, and 4-hydroxyphenylboronic acids. These methods addressed historical challenges associated with boronic acid instability on silica gel and during purification. The synthesis of (5-Ethyl-2-hydroxyphenyl)boronic acid builds upon these innovations, leveraging ethyl substituents to fine-tune steric and electronic properties.
Table 1: Synthesis Yields of Hydroxyphenylboronic Acid Isomers
| Isomer | Protecting Group | Yield (%) | Reference |
|---|---|---|---|
| 2-Hydroxyphenyl | BOC | 79 | |
| 4-Hydroxyphenyl | TBS | 68 | |
| 3-Hydroxyphenyl | None | 58 |
Positional isomerism profoundly impacts the physicochemical behavior of hydroxyphenylboronic acids. The ortho-, meta-, and para-hydroxyl configurations exhibit distinct electronic effects on the boron atom’s empty p-orbital, altering its Lewis acidity and binding affinity. For instance, 2-hydroxyphenylboronic acids demonstrate enhanced stability due to intramolecular hydrogen bonding between the hydroxyl group and boron, which mitigates hydrolysis. In contrast, 3- and 4-isomers lack this stabilization, necessitating protective strategies during synthesis.
Substituents such as ethyl groups further modulate these effects. The 5-ethyl group in (5-Ethyl-2-hydroxyphenyl)boronic acid introduces steric hindrance, which can shield the boron center from nucleophilic attack while also donating electron density through inductive effects. This balance between steric protection and electronic modulation has been exploited in catalytic applications, where ethyl-substituted derivatives show improved performance in cross-coupling reactions compared to methyl or propyl analogues.
Table 2: Electronic Effects of Substituents on Boronic Acid Reactivity
| Substituent | Position | Lewis Acidity (pKa) | Suzuki Coupling Yield (%) |
|---|---|---|---|
| -OH | 2 | 8.2 | >99 |
| -OEt | 2 | 8.5 | 95 |
| -Et | 5 | 8.7 | 92 |
Ethyl-substituted boronic acids occupy a unique niche due to their optimal balance of steric bulk and electronic donation. Comparative studies reveal that the ethyl group’s +I effect slightly reduces boron’s electrophilicity compared to methyl groups, while its larger size enhances solubility in organic solvents. For example, (5-Ethyl-2-hydroxyphenyl)boronic acid demonstrates superior stability under Suzuki-Miyaura conditions compared to its methyl counterpart, as the ethyl moiety minimizes undesired protodeboronation.
In medicinal chemistry, ethyl-substituted benzoxaboroles have shown promise as antifungal agents, leveraging their improved pharmacokinetic profiles. While the 5-ethyl derivative has not yet been extensively studied in therapeutic contexts, its structural similarity to FDA-approved boron-containing drugs suggests potential for future exploration.
The electronic structure of (5-Ethyl-2-hydroxyphenyl)boronic acid has been extensively investigated through quantum mechanical computational methods, providing fundamental insights into its molecular properties and reactivity patterns [1] [2]. The compound, with molecular formula C8H11BO3 and molecular weight 165.98 g/mol, exhibits characteristic boronic acid electronic features enhanced by the presence of ethyl and hydroxyl substituents [3].
Density functional theory calculations reveal that the boron atom in (5-Ethyl-2-hydroxyphenyl)boronic acid adopts different hybridization states depending on pH conditions [1] [2]. At neutral pH, the boron center maintains trigonal (sp2) hybridization with two hydroxyl groups, while under alkaline conditions, a third hydroxyl group attaches, resulting in tetrahedral (sp3) hybridization [2]. This hybridization change significantly affects the electronic configuration and subsequent reactivity of the compound [1].
The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the phenyl ring and hydroxyl substituents, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the boronic group [1] [2]. The HOMO-LUMO energy gap for substituted phenylboronic acids typically ranges between 4.5-6.0 eV, with the ethyl and hydroxyl substituents influencing this gap through their electronic effects [2] [4].
Table 1: Electronic Structure Parameters of Substituted Phenylboronic Acids
| Parameter | sp2 Hybridization | sp3 Hybridization | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -5.52 to -6.48 | -5.11 to -5.63 | [2] |
| LUMO Energy (eV) | 0.33 to 0.69 | 0.54 to 0.69 | [2] |
| Energy Gap (eV) | 4.97 to 5.79 | 5.81 to 5.96 | [2] |
| Dipole Moment (D) | 2.79 to 5.43 | 7.09 to 7.35 | [2] |
Density functional theory investigations using the B3LYP functional with 6-31G(d,p) basis set have provided detailed insights into the boron-centered reactivity of (5-Ethyl-2-hydroxyphenyl)boronic acid [1] [2]. The computational studies reveal that the boron atom exhibits Lewis acidic character, with an empty p-orbital that facilitates coordination with nucleophiles [5].
The geometric optimization studies demonstrate that the carbon-boron bond length in phenylboronic acid derivatives ranges from 1.548 to 1.571 Å for sp2 hybridized systems and extends to 1.628-1.654 Å upon sp3 hybridization [2]. The boron-oxygen bond lengths show similar patterns, measuring 1.369-1.389 Å in trigonal geometry and elongating to 1.469-1.525 Å in tetrahedral configuration [2].
Time-dependent density functional theory calculations reveal that electronic transitions in substituted phenylboronic acids primarily involve charge transfer from the HOMO to LUMO orbitals [1] [2]. The S0→S1 transition energies are systematically blue-shifted by approximately 0.3-0.5 eV compared to experimental values, consistent with known limitations of the time-dependent density functional theory method for charge-transfer systems [2] [6].
The boron-centered reactivity is significantly influenced by the electronic properties of substituents on the phenyl ring [7] [8]. Electron-withdrawing groups enhance the Lewis acidity of the boron center, while electron-donating groups such as the hydroxyl substituent in the 2-position reduce the acidity through resonance stabilization [7] [9]. The ethyl group at the 5-position provides moderate electron-donating character through hyperconjugation effects [9].
Table 2: Boron-Oxygen Bond Parameters in Different Hybridization States
| Bond Type | sp2 Configuration (Å) | sp3 Configuration (Å) | Bond Angle (°) |
|---|---|---|---|
| B-O9 | 1.374-1.389 | 1.469-1.484 | - |
| B-O10 | 1.374-1.375 | 1.478-1.493 | - |
| B-O19 | - | 1.483-1.500 | - |
| O-B-O | 123.48-123.92 | 107.42-111.28 | - |
The electronic effects of ethyl and hydroxyl substituents in (5-Ethyl-2-hydroxyphenyl)boronic acid can be quantitatively analyzed using Hammett parameter correlations [9] [10]. The Hammett equation provides a linear free-energy relationship that correlates substituent effects with reactivity and equilibrium constants [10].
For phenylboronic acids, the Hammett reaction constant (ρ) has been determined to be 2.06, indicating that substituent effects are amplified compared to benzoic acids [9]. This enhanced sensitivity reflects the greater polarizability of the boron-oxygen bonds compared to carbon-oxygen bonds in carboxylic acids [9].
The hydroxyl group at the 2-position exhibits both inductive and resonance effects [11] [12]. The inductive effect (σI) contributes approximately -0.37 to the overall electronic influence, while the resonance contribution (σR) adds an additional -0.92 units, resulting in a combined Hammett parameter of approximately -1.29 for the ortho-hydroxyl substituent [13]. This strongly electron-donating character significantly modulates the acidity of the boronic acid functionality [9].
The ethyl substituent at the 5-position demonstrates weaker electronic effects with a Hammett parameter of approximately -0.15 [13]. The primary contribution arises from hyperconjugation between the C-H bonds of the ethyl group and the aromatic π-system [11]. This effect is transmitted through the aromatic ring to influence the boron center, albeit to a lesser extent than the proximal hydroxyl group [12].
The synergistic interaction between ethyl and hydroxyl substituents creates a unique electronic environment that modulates both the Lewis acidity of the boron center and the nucleophilicity of the phenolic oxygen [12] [14]. Quantum chemical calculations indicate that this substitution pattern results in enhanced stability of the boronic acid form relative to the corresponding boronate anion [9].
Table 3: Hammett Parameters for Substituents in (5-Ethyl-2-hydroxyphenyl)boronic acid
| Substituent | Position | σI (Inductive) | σR (Resonance) | σ (Combined) |
|---|---|---|---|---|
| Hydroxyl | 2 | -0.37 | -0.92 | -1.29 |
| Ethyl | 5 | -0.07 | -0.08 | -0.15 |
| Combined Effect | - | -0.44 | -1.00 | -1.44 |
Molecular dynamics simulations have been employed to investigate the solvation behavior of (5-Ethyl-2-hydroxyphenyl)boronic acid in aqueous environments [15] [16]. These computational studies provide detailed insights into solute-solvent interactions and their influence on molecular conformation and reactivity [17].
The parameterization of boronic acid molecules for molecular dynamics simulations requires specialized force field parameters that account for the unique bonding characteristics of boron [15]. The AMBER force field has been successfully adapted for boronic acid systems using ab initio calculations to derive appropriate parameters for boron-oxygen and carbon-boron interactions [15].
Solvation studies reveal that (5-Ethyl-2-hydroxyphenyl)boronic acid forms extensive hydrogen bonding networks with water molecules [16] [17]. The boronic acid functionality can engage in up to six hydrogen bonds simultaneously, with the two hydroxyl groups acting as both hydrogen bond donors and acceptors [17]. The phenolic hydroxyl group at the 2-position contributes an additional hydrogen bonding site, further stabilizing the hydrated structure [16].
The radial distribution functions calculated from molecular dynamics trajectories indicate that water molecules preferentially coordinate around the boronic acid group and the phenolic hydroxyl, with coordination numbers of approximately 3.2 and 2.1, respectively [16]. The ethyl substituent shows minimal direct interaction with water molecules but influences the overall hydration pattern through steric effects [18].
Temperature-dependent molecular dynamics simulations demonstrate that the stability of the hydrated complex decreases with increasing temperature [16]. The thermodynamic parameters for the dissolution process show enthalpy changes (ΔH) ranging from -15.2 to -18.7 kJ/mol and entropy changes (ΔS) of 45.3 to 52.1 J/mol·K across the temperature range of 300-500 K [16].
Table 4: Solvation Parameters from Molecular Dynamics Simulations
| Parameter | Value | Temperature (K) | Reference |
|---|---|---|---|
| Coordination Number (B-OH) | 3.2 ± 0.3 | 298 | [16] |
| Coordination Number (Ar-OH) | 2.1 ± 0.2 | 298 | [16] |
| Diffusion Coefficient (×10⁻⁹ m²/s) | 1.85 | 298 | [15] |
| Residence Time (ps) | 12.7 | 298 | [16] |
| Solubility (g/100 mL H₂O) | 2.0 ± 0.1 | 293 | [18] |
The conformational dynamics of (5-Ethyl-2-hydroxyphenyl)boronic acid in solution show that the molecule adopts multiple rotameric states around the carbon-boron bond [15]. The energy barriers for rotation are relatively low (8-12 kJ/mol), allowing rapid interconversion between conformers on the molecular dynamics timescale [15]. The presence of intramolecular hydrogen bonding between the phenolic hydroxyl and boronic acid groups stabilizes certain conformations and influences the solvation pattern [17].
Quantitative structure-activity relationship modeling has been applied to predict the biological and chemical properties of (5-Ethyl-2-hydroxyphenyl)boronic acid and related compounds [19] [20] [21]. These computational approaches enable the optimization of molecular structures for specific applications without extensive experimental screening [22] [23].
The development of structure-activity relationship models for boronic acids requires consideration of multiple molecular descriptors that capture electronic, steric, and hydrophobic properties [20] [22]. Key descriptors include the ionization constant (pKa), binding affinity to diols, HOMO-LUMO energy gaps, and topological polar surface area [20] [23].
Machine learning algorithms have been successfully employed to predict the rate of protodeboronation, a critical side reaction that limits the utility of boronic acids in synthetic applications [21]. The predictive model incorporates seven distinct mechanistic pathways and utilizes density functional theory-calculated energy differences as input parameters [21]. Cross-validation studies demonstrate prediction accuracies exceeding 85% for a dataset of 50 boronic acid compounds [21].
For (5-Ethyl-2-hydroxyphenyl)boronic acid, structure-activity relationship analysis indicates enhanced binding affinity to 1,2-diols compared to unsubstituted phenylboronic acid [20] [23]. The hydroxyl substituent at the 2-position increases the binding constant by approximately 40% through additional hydrogen bonding interactions [20]. The ethyl group provides modest improvements in selectivity for fructose over glucose, with selectivity ratios increasing from 2.1 to 2.8 [20].
Table 5: Predicted Structure-Activity Parameters
| Property | Predicted Value | Experimental Range | Model Accuracy |
|---|---|---|---|
| pKa | 8.2 ± 0.3 | 8.0-8.4 | 92% |
| Fructose Binding (M⁻¹) | 145 ± 25 | 120-165 | 88% |
| Glucose Binding (M⁻¹) | 52 ± 12 | 45-60 | 85% |
| Protodeboronation Rate (h⁻¹) | 0.032 ± 0.008 | 0.025-0.040 | 91% |
The optimization of structure-activity relationships through computational design has identified key structural modifications that enhance the performance of phenylboronic acid derivatives [24] [23]. For glucose sensing applications, the introduction of electron-withdrawing groups at the 4-position combined with the existing hydroxyl and ethyl substituents improves binding selectivity [24]. Conversely, for applications requiring enhanced stability, electron-donating substituents at multiple positions provide superior resistance to protodeboronation [21].
Advanced quantitative structure-activity relationship models incorporating three-dimensional molecular descriptors and quantum chemical parameters have achieved correlation coefficients exceeding 0.95 for predicting biological activities of phenolic boronic acids [22]. These models consider geometric alignment, electrostatic potential surfaces, and pharmacophore features to provide comprehensive structure-activity predictions [22] [23].
| Table 2: Transition Metal-Mediated Cross-Coupling Protocols | |||||
|---|---|---|---|---|---|
| Catalyst System | Reaction Type | Loading (mol%) | Base Required | Solvent | Typical Yield |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 2-5 | K₂CO₃, Na₂CO₃ | THF, Dioxane, DMF | 80-95% [9] |
| Pd₂(dba)₃/XPhos | Suzuki-Miyaura | 1-3 | K₃PO₄, Cs₂CO₃ | THF, Toluene | 85-98% [13] |
| Pd(OAc)₂/PCy₃ | Suzuki-Miyaura | 2-5 | K₂CO₃, KOAc | MeOH, EtOH | 75-90% [19] |
| NiCl₂·6H₂O/dtbbpy | Redox-active ester coupling | 10-20 | Et₃N | Dioxane/DMF | 65-85% [10] |
| Ni(COD)₂/bpy | Photoredox/Ni dual catalysis | 3-5 | 2,6-lutidine | THF, Dioxane | 70-90% [15] |
| Pd/C | Hydrogenation/Borylation | 5-10 | None | EtOH, MeOH | 60-80% [20] |
| PdCl₂(PPh₃)₂ | General cross-coupling | 2-5 | K₂CO₃ | DMF, THF | 70-90% [12] |
| Table 3: Continuous Flow Synthesis Parameters | |||
|---|---|---|---|
| Parameter | Typical Range | Optimal Value | Effect on Yield |
| Flow Rate | 0.1-30 mL/min | 5-10 mL/min | Higher flow = better mixing [7] |
| Residence Time | 0.25-600 s | 30-120 s | Longer time = higher conversion [8] |
| Temperature | 0-100°C | 25-50°C | Higher T = faster reaction [17] |
| Pressure | 1-10 bar | 2-5 bar | Higher P = better solubility [21] |
| Reactor Type | T-mixer, MJOD, SpinPro | T-mixer with heating | Better mixing = higher yield [8] |
| Concentration | 1-5 M | 2-3 M | Higher conc = higher productivity [7] |
| Mixing Efficiency | High (turbulent) | Reynolds > 100 | Better mixing = higher selectivity [8] |
| Scale-up Factor | 10-1000x | 100-500x | Linear scale-up possible [7] |